![molecular formula C12H11ClN4 B043354 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline CAS No. 887352-40-1](/img/structure/B43354.png)

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline

Vue d'ensemble

Description

“2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline” is a compound with the molecular formula C12H11ClN4 . It is used for research purposes .

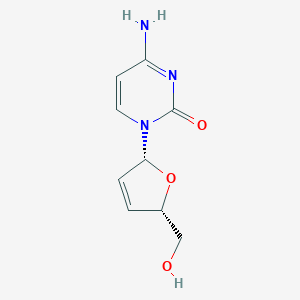

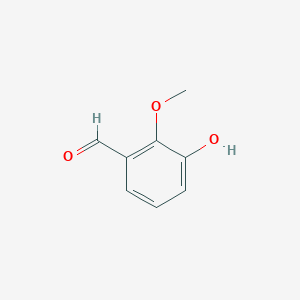

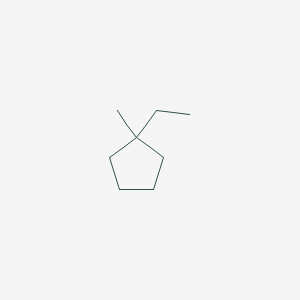

Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline” consists of an imidazole ring fused with a quinoline moiety, with additional functional groups attached .Chemical Reactions Analysis

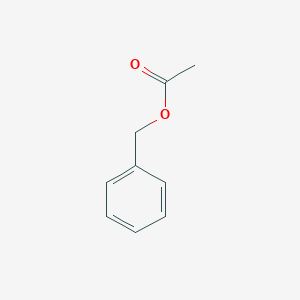

While specific chemical reactions involving “2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline” are not detailed in the sources I found, similar compounds have been reported to undergo various reactions . For example, 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 .Physical And Chemical Properties Analysis

“2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline” is described as a solid that is sensitive to light and air . It has a molecular weight of 246.70 .Applications De Recherche Scientifique

- Mutagenicity : 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (MeIQ) is a mutagenic compound. It has been detected in cooked foods and is highly mutagenic in the Ames test .

- Tumor Formation : Dietary administration of this compound induces tumor formation in various tissues, including the Zymbal gland, oral cavity, colon, skin, and mammary gland in rats . Researchers study its carcinogenic potential and mechanisms.

- Heterocyclic Amines : MeIQ and related heterocyclic amines are produced during cooking processes (e.g., broiling, frying). Understanding their formation and toxicity is crucial for food safety and public health .

- Processed Food Flavorings : These compounds have been detected in processed food flavorings, emphasizing the need for risk assessment and regulation .

- Protein Interactions : Researchers use 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline as a tool to study protein interactions and cellular pathways. Its unique structure makes it valuable for proteomics studies .

- Targeting DNA and RNA : The compound’s heterocyclic structure may allow it to interact with nucleic acids. Researchers explore its potential as a drug scaffold for targeting DNA or RNA sequences .

- Environmental Contaminant : Monitoring the presence of MeIQ in the environment (e.g., water, soil) helps assess exposure risks and environmental impact .

- Building Block : Chemists use 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline as a building block for synthesizing other compounds. Its unique structure contributes to the diversity of chemical libraries for drug discovery .

Cancer Research and Carcinogenicity Studies

Food Safety and Toxicology

Proteomics Research

Drug Development

Environmental Monitoring

Chemical Synthesis and Medicinal Chemistry

Mécanisme D'action

Target of Action

It is known that this compound is used for proteomics research .

Biochemical Pathways

It is known that similar compounds, such as 2-amino-3,4-dimethyl-3h-imidazo[4,5-f]quinoline, are mutagenic heterocyclic amines found in cooked foods .

Result of Action

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is known to be a mutagenic heterocyclic amine . It has been found in cooked foods and is mutagenic to S. typhimurium in the Ames test . Dietary administration of a similar compound, 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, induces tumor formation in various organs in rats .

Action Environment

The action of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline can be influenced by environmental factors. For instance, similar compounds are known to be sensitive to light and air . They are also rapidly degraded by dilute hypochlorite . These factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERKFPUIILAJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | |

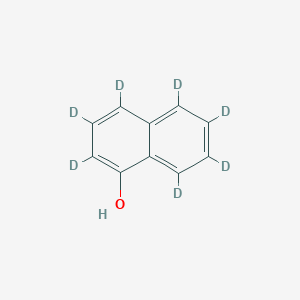

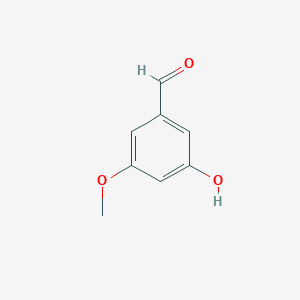

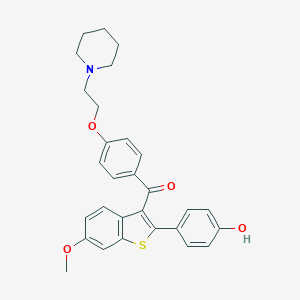

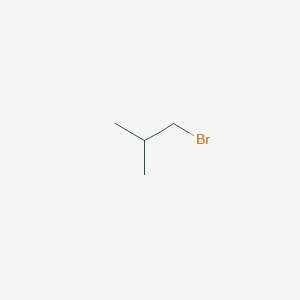

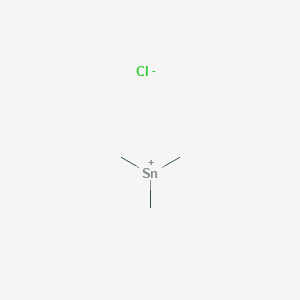

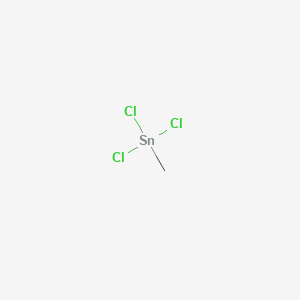

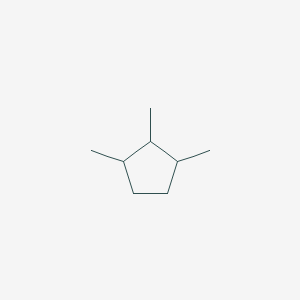

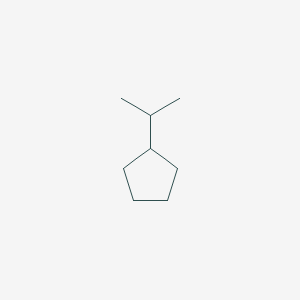

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.